Hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate
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Overview
Description
Hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is an organic compound that features a unique combination of functional groups, including a cyano group, a dithiolane ring, and a hexyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate typically involves the reaction of a suitable cyanoacetate with a dithiolane derivative. One common method is the condensation of hexyl cyanoacetate with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as yttrium triflate . The reaction is usually carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as perchloric acid adsorbed on silica gel can be employed to facilitate the reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the dithiolane ring can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Hexyl cyanoacetate: Lacks the dithiolane ring, making it less reactive in certain types of reactions.
4,5-Dihydroxy-1,3-dithiolan-2-ylidene acetate: Lacks the hexyl ester group, affecting its solubility and reactivity.
Hexyl cyano(4,5-dihydroxy-1,3-dithian-2-ylidene)acetate: Similar structure but with a dithiane ring instead of a dithiolane ring, which can influence its chemical properties.
Uniqueness
Hexyl cyano(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate is unique due to the presence of both a cyano group and a dithiolane ring, which confer distinct reactivity and potential applications. Its combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
89594-32-1 |
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Molecular Formula |
C12H17NO4S2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
hexyl 2-cyano-2-(4,5-dihydroxy-1,3-dithiolan-2-ylidene)acetate |
InChI |
InChI=1S/C12H17NO4S2/c1-2-3-4-5-6-17-9(14)8(7-13)12-18-10(15)11(16)19-12/h10-11,15-16H,2-6H2,1H3 |
InChI Key |
NDEJHEFRVLJFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(=C1SC(C(S1)O)O)C#N |
Origin of Product |
United States |
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